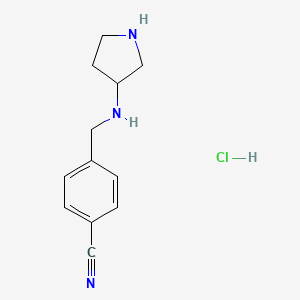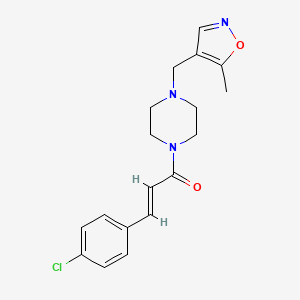
(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation
Piperazine derivatives have demonstrated significant pharmacological potential. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812) has been identified as a potent antidiabetic agent in rat models of diabetes, functioning through insulin secretion enhancement without alpha2 adrenoceptor blockage. Additional compounds in this series, such as PMS 847 (S-22068) and PMS 889 (S-22575), have shown strong antidiabetic activity without side effects or hypoglycemic effects, indicating their potential for clinical investigations (Le Bihan et al., 1999).
Anticonvulsant Activity
New series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have been synthesized and evaluated for anticonvulsant activities. Compounds like N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride (11) and N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl]‐3‐methylpyrrolidine‐2,5‐dione monohydrochloride (18) were found to be effective in acute models of seizures and displayed a more beneficial protective index than well‐known antiepileptic drugs (Rybka et al., 2017).
Anti-Inflammatory and Antinociceptive Properties
Arylpiperazinylalkylpyridazinones and analogues have shown significant antinociceptive activity, with compounds such as 5a, 11c, 15a, 21, and 22 reducing abdominal constrictions in a writhing test by more than 50%. The mechanism of action for these compounds is suggested to involve the inhibition of noradrenaline reuptake (Cesari et al., 2006). Additionally, a series of 2‐, 4‐ or 2‐methyl‐6‐substituted xanthone derivatives containing selected piperazine moieties demonstrated significant anti‐arrhythmic activity and antihypertensive activity, further elucidating the therapeutic potential of piperazine derivatives (Marona et al., 2008).
Serotonin Receptor Activity
Research has indicated that mCPP, a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, elicits penile erections in rats, an action mimicked by the selective 5-HT2C receptor agonist, RO 60-0175. This effect is dose-dependently abolished by novel 5-HT2B/5-HT2C receptor antagonists, providing pharmacological evidence that activation of 5-HT2C receptors mediates penile erections in rats, potentially offering a model for characterizing novel ligands at this site (Millan et al., 1997).
Neuropharmacology and Psychopharmacology
Studies have explored the effects of piperazine-derived drugs on dopamine and serotonin release in the rat brain, suggesting that their inhibitory effects on behaviors induced by phencyclidine (PCP) are partly mediated by inhibition of the increase in dopamine and serotonin release in the rat medial prefrontal cortex caused by PCP (Takahashi et al., 2001).
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-16(12-20-24-14)13-21-8-10-22(11-9-21)18(23)7-4-15-2-5-17(19)6-3-15/h2-7,12H,8-11,13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAISGUQMEYOT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)
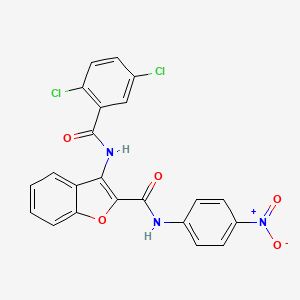
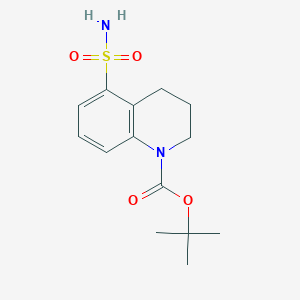

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

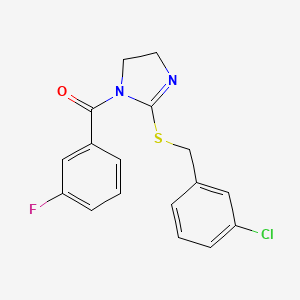


![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
